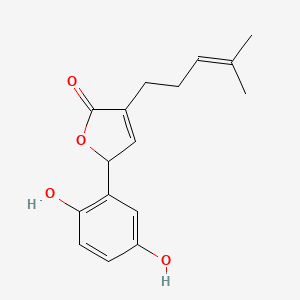
Fornicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fornicin A is a natural product found in Ganoderma fornicatum with data available.
科学的研究の応用
Discovery and Bioactivity
Fornicin A, identified as a prenylated phenolic compound, was isolated from the fruiting bodies of Ganoderma fornicatum. This compound, along with others in the fornicin series (fornicins A-C), has shown moderate cytotoxic activity against Hep-2 cells, indicating potential applications in cancer research due to its ability to inhibit cancer cell growth (Niu, Li, Sun, & Che, 2006).
Synthesis and Therapeutic Potential
Research has extended into the synthetic realm with efforts to recreate this compound due to its intriguing biological activities. The first enantioselective synthesis of this compound, alongside ganomycin I, was achieved, providing a pathway for studying its effects in a more controlled manner. This synthesis has allowed for the examination of this compound's weak anti-HIV-1 protease activity without cytotoxic effects, opening avenues for its potential use in antiviral therapies (Yajima, Urao, Katsuta, & Nukada, 2014).
Biomedical and Pharmacological Applications
The exploration of tannic acid, a compound with structural similarities to this compound, has provided insights into the broader applications of polyphenolic compounds in medicine. Tannic acid's role as a CXCL12/CXCR4 antagonist demonstrates the potential for polyphenols to modulate key pathways involved in cancer metastasis and inflammation, suggesting that this compound could share similar bioactive properties that merit further investigation (Chen et al., 2003).
Mechanisms of Action and Therapeutic Uses
The forniceal area's exploration for deep brain stimulation (DBS) in improving cognitive functions hints at the potential neurological applications of this compound. While not directly related to this compound, this research indicates the interest in targeting specific brain regions or pathways for therapeutic purposes, which could align with this compound's bioactivities and its potential impact on neurodegenerative diseases or cognitive disorders (Gondard et al., 2015).
特性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
2-(2,5-dihydroxyphenyl)-4-(4-methylpent-3-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C16H18O4/c1-10(2)4-3-5-11-8-15(20-16(11)19)13-9-12(17)6-7-14(13)18/h4,6-9,15,17-18H,3,5H2,1-2H3 |
InChIキー |
MUFBROGJHZSIKT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C |
同義語 |
fornicin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




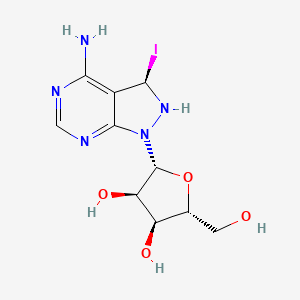
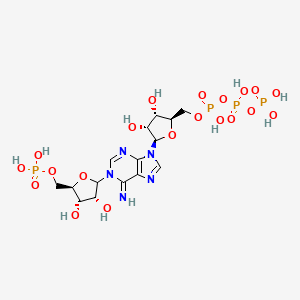
![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)
![(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide](/img/structure/B1255251.png)

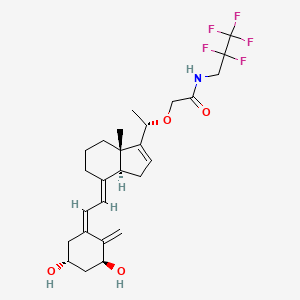
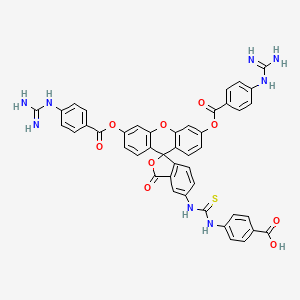
![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)



![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)
![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)